

Application Notes and Protocols for TCO-PEG12-acid in PROTAC Development

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | TCO-PEG12-acid | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1]

This document provides detailed application notes and protocols for the use of **TCO-PEG12-acid**, a versatile linker, in the development of PROTACs. The TCO (trans-cyclooctene) moiety is a key feature, enabling the use of bioorthogonal "click chemistry" for PROTAC synthesis, including the innovative in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy. The 12-unit polyethylene glycol (PEG) chain enhances solubility and optimizes the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).

Key Applications of TCO-PEG12-acid in PROTAC Development

The primary application of **TCO-PEG12-acid** in PROTAC development is as a bifunctional linker for the conjugation of a POI ligand and an E3 ligase ligand. The TCO group offers a unique advantage for bioorthogonal chemistry, particularly the inverse-electron-demand Diels-



Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This reaction is exceptionally fast and can occur in a biological environment without interfering with native cellular processes.

This enables the CLIPTAC (in-cell click-formed proteolysis targeting chimeras) strategy. In this approach, a TCO-functionalized POI ligand and a tetrazine-functionalized E3 ligase ligand are separately introduced to cells. These smaller, more cell-permeable precursors then react intracellularly to form the active PROTAC, overcoming the bioavailability challenges often associated with large, pre-assembled PROTAC molecules.

Data Presentation: Representative Quantitative Data for a BRD4-Targeting PROTAC

The following tables summarize representative quantitative data for a hypothetical PROTAC targeting the BRD4 protein, synthesized using a **TCO-PEG12-acid** linker. These values are illustrative and will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 1: In Vitro Degradation Efficacy

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
|------------|----------------|-----------|----------|
| HeLa | BRD4 | 25 | >90 |
| MDA-MB-231 | BRD4 | 40 | >85 |
| THP-1 | BRD4 | 15 | >95 |

Table 2: Cellular Viability

| Cell Line | IC50 (nM) |
|------------|-----------|
| HeLa | 50 |
| MDA-MB-231 | 75 |
| THP-1 | 30 |

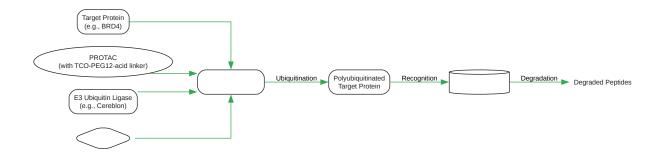


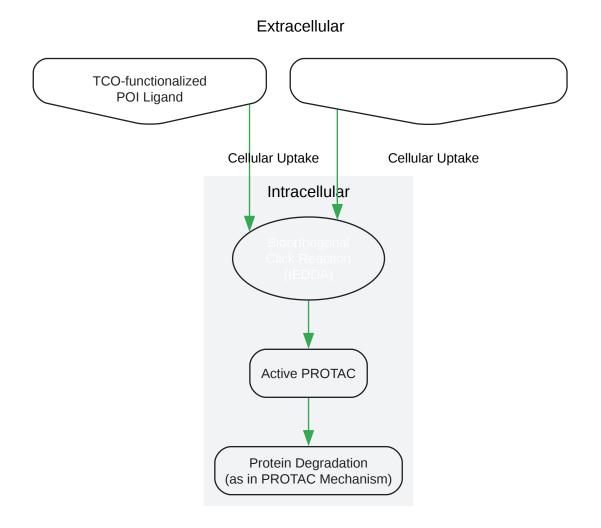


Signaling Pathways and Experimental Workflows PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.







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References

- 1. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
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